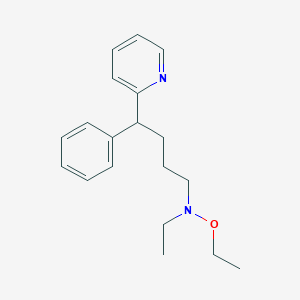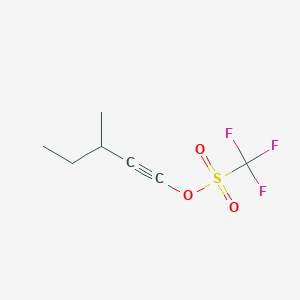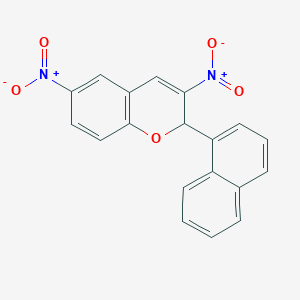
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran typically involves the reaction of naphthalene derivatives with benzopyran precursors. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, followed by further nitration to obtain 1,3-dinitronaphthalene. This intermediate is then reacted with a benzopyran derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the cleavage of the C(sp³)-O bond in the pyran ring, forming transoid-cis (TC) and transoid-trans (TT) forms. The TC form reverts to the original structure in the dark, while the TT form reverts more slowly .
類似化合物との比較
Similar Compounds
Naphthopyrans: Other naphthopyrans with different substituents on the naphthalene or benzopyran rings.
Spiropyrans: Compounds with similar photochromic properties but different structural frameworks.
Chromenes: A broader class of compounds that includes naphthopyrans and spiropyrans.
Uniqueness
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of nitro groups enhances its photoresponsiveness and stability, making it particularly useful in applications requiring precise control of light-induced changes .
特性
CAS番号 |
106202-46-4 |
|---|---|
分子式 |
C19H12N2O5 |
分子量 |
348.3 g/mol |
IUPAC名 |
2-naphthalen-1-yl-3,6-dinitro-2H-chromene |
InChI |
InChI=1S/C19H12N2O5/c22-20(23)14-8-9-18-13(10-14)11-17(21(24)25)19(26-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
InChIキー |
WKRJNAAJLPXKAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


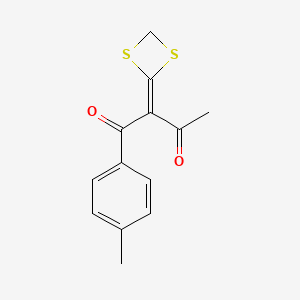
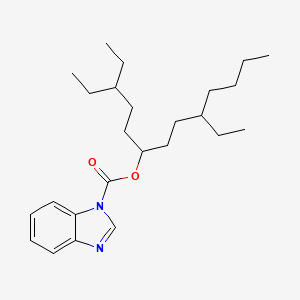
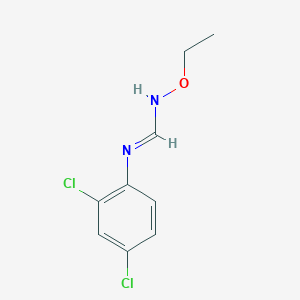
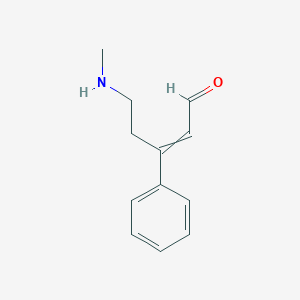
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
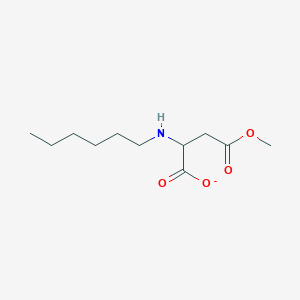
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

